molecular formula C11H20O3 B13759532 Methyl 6-oxodecanoate

Methyl 6-oxodecanoate

Cat. No.: B13759532
M. Wt: 200.27 g/mol
InChI Key: MMKLHNIVCLHWND-UHFFFAOYSA-N
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Description

Methyl 6-oxodecanoate is an organic compound with the molecular formula C11H20O3. It is a methyl ester derivative of 6-oxodecanoic acid. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 6-oxodecanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-oxodecanoic acid.

    Reduction: Reduction reactions can convert it to 6-oxodecanal or other aldehyde derivatives.

    Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: 6-oxodecanoic acid.

    Reduction: 6-oxodecanal.

    Substitution: Various substituted decanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-oxodecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-oxodecanoate involves its interaction with various molecular targets. In reduction reactions, it acts as a substrate for reducing agents, leading to the formation of aldehyde or alcohol derivatives. The pathways involved typically include nucleophilic addition to the carbonyl group, followed by protonation and subsequent reduction .

Comparison with Similar Compounds

    Methyl 6-oxooctadecanoate: Another methyl ester with a longer carbon chain.

    6-oxodecanoic acid: The parent acid of methyl 6-oxodecanoate.

    6-oxodecanal: The aldehyde derivative formed through reduction.

Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds .

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 6-oxodecanoate

InChI

InChI=1S/C11H20O3/c1-3-4-7-10(12)8-5-6-9-11(13)14-2/h3-9H2,1-2H3

InChI Key

MMKLHNIVCLHWND-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCCCC(=O)OC

Origin of Product

United States

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